5-BENZYLOXY-4-BROMO-2-NITROANILINE
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Overview
Description
5-BENZYLOXY-4-BROMO-2-NITROANILINE is an organic compound that features a benzyl ether, a bromine atom, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYLOXY-4-BROMO-2-NITROANILINE typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Benzyloxy Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, bromination, and substitution reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-BENZYLOXY-4-BROMO-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include nitroso or hydroxylamine derivatives.
Reduction: The primary product is 5-(Benzyloxy)-4-bromo-2-aminoaniline.
Substitution: Products depend on the nucleophile used, such as 5-(Benzyloxy)-4-methoxy-2-nitroaniline.
Scientific Research Applications
5-BENZYLOXY-4-BROMO-2-NITROANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-BENZYLOXY-4-BROMO-2-NITROANILINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-4-methyl-2-nitroaniline
- 5-(Benzyloxy)-4-chloro-2-nitroaniline
- 5-(Benzyloxy)-4-fluoro-2-nitroaniline
Uniqueness
5-BENZYLOXY-4-BROMO-2-NITROANILINE is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-2-nitro-5-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWGMXDNNTWKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681497 |
Source
|
Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-69-6 |
Source
|
Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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